![molecular formula C25H35N3O3 B6087478 1-[1-(3,5-dimethoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6087478.png)
1-[1-(3,5-dimethoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-[1-(3,5-dimethoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine, commonly known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class of compounds. It was first synthesized in 1977 by Alexander Shulgin, a renowned chemist and pharmacologist, who described it as having potent hallucinogenic effects.
Mechanism of Action
The exact mechanism of action of 2C-E is not fully understood, but it is believed to work by activating the serotonin 2A receptor in the brain. This leads to an increase in serotonin levels, which in turn causes changes in perception, mood, and thought processes. It is also believed to affect other neurotransmitter systems such as dopamine and norepinephrine.
Biochemical and Physiological Effects
2C-E has been shown to have a range of biochemical and physiological effects. It can cause changes in heart rate, blood pressure, and body temperature. It can also affect the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These changes can lead to altered perception, mood, and thought processes.
Advantages and Limitations for Lab Experiments
One advantage of using 2C-E in lab experiments is its potent hallucinogenic effects, which can be useful for studying the effects of psychedelic compounds on the brain. However, its use is limited by the fact that it is a Schedule I controlled substance in many countries, which makes it difficult to obtain for research purposes. It is also associated with potential health risks, including the risk of overdose and adverse psychological effects.
Future Directions
There are several potential future directions for research on 2C-E. One area of interest is the study of its effects on the brain and the potential therapeutic applications of psychedelic compounds. Another area of interest is the development of new synthetic compounds based on the structure of 2C-E, which may have improved pharmacological properties and reduced side effects. Additionally, there is a need for further research into the long-term effects of 2C-E and other psychedelic compounds on the brain and overall health.
Conclusion
In conclusion, 1-[1-(3,5-dimethoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine, or 2C-E, is a synthetic psychedelic compound that has been extensively studied for its effects on the central nervous system. It has potent hallucinogenic effects and a high affinity for the serotonin 2A receptor. While it has potential applications in scientific research, its use is limited by its Schedule I controlled substance status and associated health risks. There are several potential future directions for research on 2C-E, including the study of its therapeutic applications and the development of new synthetic compounds.
Synthesis Methods
The synthesis of 2C-E involves the condensation of 3,5-dimethoxybenzaldehyde with piperidine in the presence of an acid catalyst to form 1-(3,5-dimethoxybenzyl)piperidine. This intermediate is then reacted with 2-methoxyphenylpiperazine in the presence of a reducing agent to produce 1-[1-(3,5-dimethoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine.
Scientific Research Applications
2C-E has been used extensively in scientific research to study its effects on the central nervous system. It has been shown to have potent hallucinogenic effects similar to other psychedelic compounds such as LSD and psilocybin. It has also been found to have a high affinity for the serotonin 2A receptor, which is believed to be responsible for its hallucinogenic effects.
properties
IUPAC Name |
1-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-3-yl]-4-(2-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O3/c1-29-22-15-20(16-23(17-22)30-2)18-26-10-6-7-21(19-26)27-11-13-28(14-12-27)24-8-4-5-9-25(24)31-3/h4-5,8-9,15-17,21H,6-7,10-14,18-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVCLHASEWZTEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)CC4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3,5-Dimethoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine |
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